2-Phenyl-1,3-dithiolane: Structural Profile, Synthesis, and Reactivity
2-Phenyl-1,3-dithiolane: Structural Profile, Synthesis, and Reactivity
Executive Summary
2-Phenyl-1,3-dithiolane (CAS: 5616-55-7) is a sulfur-containing heterocycle primarily utilized as a robust protecting group for benzaldehyde in multi-step organic synthesis. Structurally, it consists of a five-membered ring containing two sulfur atoms at the 1 and 3 positions, with a phenyl substituent at the 2-position.
While often conflated with its six-membered analog (2-phenyl-1,3-dithiane), the dithiolane exhibits distinct physicochemical properties and reactivity profiles. Most notably, while dithianes are the gold standard for Corey-Seebach "umpolung" alkylation, 2-phenyl-1,3-dithiolane is prone to base-mediated fragmentation , making it unsuitable for standard lithiation-alkylation sequences but highly valuable as a precursor for dithioesters .
This guide details the synthesis, physicochemical characterization, and divergent reactivity of 2-phenyl-1,3-dithiolane, providing researchers with actionable protocols and mechanistic insights.
Physicochemical Specifications
The physical state of 2-phenyl-1,3-dithiolane borders between a low-melting solid and a viscous liquid at room temperature, necessitating precise temperature control during handling.
| Property | Specification | Notes |
| Molecular Formula | C₉H₁₀S₂ | |
| Molecular Weight | 182.31 g/mol | |
| Appearance | White crystalline solid or colorless oil | Depends on purity and ambient temp.[1] |
| Melting Point | 24–25 °C | [Source: PubChem] |
| Boiling Point | 166 °C @ 20 mmHg | High thermal stability. |
| Density | 1.235 g/mL @ 25 °C | Denser than water.[1] |
| Solubility | DCM, CHCl₃, THF, Toluene | Insoluble in water. |
| Flash Point | >110 °C |
Synthesis: Chemoselective Thioacetalization[1][3][4]
The formation of 2-phenyl-1,3-dithiolane is a thermodynamic equilibrium driven by the removal of water. While traditional methods use strong Brønsted acids (pTSA) with Dean-Stark traps, modern Lewis acid catalysts offer milder conditions and higher chemoselectivity.
Mechanism of Formation
The reaction proceeds via the activation of the carbonyl oxygen by an acid catalyst, followed by nucleophilic attack by the dithiol.
Figure 1: Acid-catalyzed condensation mechanism.
Protocol A: Lewis Acid Catalysis (Indium(III) Chloride)
Best for: Acid-sensitive substrates and high throughput.
-
Reagents: Benzaldehyde (10 mmol), 1,2-ethanedithiol (11 mmol), InCl₃ (5 mol%), Dichloromethane (DCM, 20 mL).
-
Procedure:
-
Dissolve benzaldehyde in anhydrous DCM under nitrogen atmosphere.
-
Add 1,2-ethanedithiol followed by InCl₃.
-
Stir at room temperature for 15–30 minutes. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Add water (10 mL) to the reaction mixture.
-
Workup: Extract with DCM (2 x 15 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. If necessary, recrystallize from pentane at low temperature (<0 °C).
-
Protocol B: Solvent-Free "Green" Synthesis (Iodine)
Best for: Large-scale preparation and environmental compliance.
-
Reagents: Benzaldehyde (10 mmol), 1,2-ethanedithiol (11 mmol), Iodine (5 mol%).
-
Procedure:
-
Mix benzaldehyde and dithiol in a flask without solvent.
-
Add iodine crystals. The mixture will darken.[2]
-
Stir at room temperature for 10 minutes.
-
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove iodine (color changes from dark to pale).
-
Extraction: Extract with ether, dry, and concentrate.
-
Reactivity Profile: The Dithiolane vs. Dithiane Divergence
This is the most critical technical distinction for researchers. While 2-phenyl-1,3-dithiane (6-membered) is stable to lithiation, 2-phenyl-1,3-dithiolane (5-membered) is not stable under standard Corey-Seebach conditions.
The "Umpolung" Limitation
Attempting to lithiate 2-phenyl-1,3-dithiolane with n-Butyllithium (n-BuLi) at -78 °C typically leads to fragmentation rather than the formation of a stable acyl anion equivalent. The ring strain and orbital alignment in the 5-membered ring facilitate a [3+2] cycloreversion-type elimination.
-
Result of Lithiation: Formation of ethylene gas and phenyldithiocarboxylate anion.
-
Recommendation: If C-C bond formation (alkylation) is required, use the 1,3-dithiane analog , not the dithiolane.
Application: Base-Mediated Fragmentation to Dithioesters
The "instability" described above can be harnessed as a synthetic tool to generate dithioesters , which are valuable RAFT polymerization agents and heterocycle precursors.[3]
Protocol: One-Pot Synthesis of Dithioesters Reference: Sasmaz et al., J. Org. Chem. (2015)[4]
-
Reagents: 2-Phenyl-1,3-dithiolane (1.0 equiv), LiHMDS (1.1 equiv), Alkyl Halide (e.g., MeI, 1.2 equiv), CPME (Cyclopentyl methyl ether).
-
Workflow:
-
Dissolve 2-phenyl-1,3-dithiolane in dry CPME.
-
Heat to 100 °C .
-
Add LiHMDS.[3] The ring fragments within 5 minutes to generate the pink/red dithiocarboxylate anion.
-
Add the alkyl halide (electrophile) immediately.
-
Stir for 30 minutes, cool, and work up.
-
-
Outcome: Methyl phenyldithioacetate (Ph-CSS-Me).
Figure 2: Base-mediated fragmentation pathway to dithioesters.
Deprotection Strategies
Removing the dithiolane group to regenerate the carbonyl requires oxidative hydrolysis. The sulfur atoms must be activated (oxidized) to make the carbon susceptible to water attack.
Protocol: IBX-Mediated Hydrolysis
Mechanism: Single-electron transfer oxidation without over-oxidation to carboxylic acid.
-
Reagents: 2-Phenyl-1,3-dithiolane (1 mmol), IBX (o-Iodoxybenzoic acid, 1.1 mmol), β-Cyclodextrin (catalytic), Water/Acetone (1:10).
-
Steps:
-
Dissolve dithiolane in acetone/water.
-
Add IBX and β-cyclodextrin (acts as a phase transfer catalyst).
-
Stir at room temperature for 1–2 hours.
-
Workup: Filter off the reduced IBA byproduct. Extract filtrate with EtOAc.
-
Yield: Typically >90% recovery of Benzaldehyde.
-
Biological & Medicinal Relevance[8][9][10]
While primarily a synthetic intermediate, the 2-phenyl-1,3-dithiolane scaffold is a "privileged structure" in medicinal chemistry.
-
Tyrosinase Inhibitors: 4-substituted-2-phenyl-1,3-dithiolanes have shown potency in inhibiting tyrosinase, relevant for treating hyperpigmentation.
-
Radioprotection: The dithiolane moiety can act as a radical scavenger, with some derivatives investigated for radioprotective properties in biological systems.
References
-
Synthesis via Lewis Acids: BenchChem. "A Comparative Guide to the Efficacy of Lewis Acids in Dithiane Synthesis."
-
Umpolung & Fragmentation: Seebach, D., et al. "Alkylation of 2-Lithio-1,3-dithianes."[5] Synlett, 1976.[6][5][7]
-
Dithioester Synthesis: Sasmaz, S., et al. "Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes." Organic Letters, 2015.
-
Deprotection (IBX): Krishnaveni, N. S., et al. "Deprotection of thioacetals/thioketals with IBX."[8] Synthesis, 2003.
-
Physical Properties: PubChem Compound Summary for CID 21830, 2-Phenyl-1,3-dithiolane.
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
